molecular formula C16H20N2O3 B11838116 Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate

Cat. No.: B11838116
M. Wt: 288.34 g/mol
InChI Key: PLTJWAPYHAXYHX-UHFFFAOYSA-N
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Description

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate is a quinoline derivative with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core substituted with ethyl, hydroxyethyl, and carboxylate groups. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the ethyl and hydroxyethyl groups. The final step involves the esterification of the carboxylate group with ethanol. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to ensure high efficiency, scalability, and cost-effectiveness. Key considerations include the selection of suitable raw materials, optimization of reaction conditions, and implementation of purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions include oxidized quinoline derivatives, reduced dihydroquinoline compounds, and various substituted quinoline analogs.

Scientific Research Applications

Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Ethyl 6-ethyl-4-((2-hydroxyethyl)amino)quinoline-3-carboxylate include other quinoline derivatives such as:

  • Ethyl 4-((2-hydroxyethyl)amino)-6-methoxyquinoline-3-carboxylate
  • 4-Hydroxy-2-quinolones
  • Indole derivatives

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for the development of new therapeutic agents and materials with unique functionalities .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

ethyl 6-ethyl-4-(2-hydroxyethylamino)quinoline-3-carboxylate

InChI

InChI=1S/C16H20N2O3/c1-3-11-5-6-14-12(9-11)15(17-7-8-19)13(10-18-14)16(20)21-4-2/h5-6,9-10,19H,3-4,7-8H2,1-2H3,(H,17,18)

InChI Key

PLTJWAPYHAXYHX-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C(=CN=C2C=C1)C(=O)OCC)NCCO

Origin of Product

United States

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